Target Binding Affinity (Ki) and Selectivity Profile of EPZ005687 vs. EZH1 and Other Methyltransferases
EPZ005687 demonstrates potent inhibition of EZH2 with a Ki of 24 nM [1]. This is complemented by a defined selectivity window, exhibiting a 50-fold preference for EZH2 over the closely related enzyme EZH1, and a >500-fold selectivity over a panel of 15 other protein methyltransferases [1]. In contrast, the advanced clinical candidate GSK126 shows a different selectivity profile with a Ki of 0.5–3 nM for EZH2 and a reported >150-fold selectivity over EZH1 [2]. Another comparator, UNC1999, is a dual EZH2/EZH1 inhibitor with IC50 values of 2 nM and 45 nM, respectively .
| Evidence Dimension | Target Binding Affinity (Ki) and Selectivity Ratio (EZH2 vs. EZH1) |
|---|---|
| Target Compound Data | Ki = 24 nM; Selectivity vs. EZH1 = 50-fold |
| Comparator Or Baseline | GSK126: Ki = 0.5–3 nM, Selectivity vs. EZH1 = >150-fold; UNC1999: IC50 (EZH2) = 2 nM, (EZH1) = 45 nM |
| Quantified Difference | EPZ005687 exhibits intermediate potency and a distinct selectivity window compared to both a more EZH2-selective (GSK126) and a dual EZH2/EZH1 (UNC1999) inhibitor. |
| Conditions | Cell-free biochemical assays for methyltransferase activity [1][2]. |
Why This Matters
The specific selectivity profile (50-fold vs. EZH1) defines EPZ005687's utility for investigating EZH2-specific biology with minimal confounding EZH1 inhibition, which is different from both highly selective (GSK126) and dual (UNC1999) inhibitors.
- [1] Knutson, S. K., et al. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nat Chem Biol. 2012 Nov;8(11):890-6. doi: 10.1038/nchembio.1084. PMID: 23023262. View Source
- [2] Table 2. Chemical structures and biochemical data for small-molecule inhibitors of PMTs. Nature. 2013. GSK126 Ki=0.5–3 nmol/L; EPZ005687 Ki=24 nmol/L. View Source
